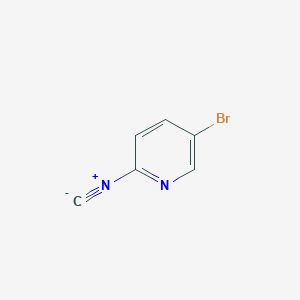

5-Bromo-2-isocyanopyridine

Description

5-Bromo-2-isocyanopyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5 and an isocyano group (-NC) at position 2. The bromine atom contributes to electrophilic reactivity, while the isocyano group, a strong electron-withdrawing moiety, enhances the compound’s utility in coordination chemistry and cross-coupling reactions. This structural combination makes it valuable in pharmaceutical synthesis, ligand design, and materials science .

Propriétés

Numéro CAS |

255842-13-8 |

|---|---|

Formule moléculaire |

C6H3BrN2 |

Poids moléculaire |

183.01g/mol |

Nom IUPAC |

5-bromo-2-isocyanopyridine |

InChI |

InChI=1S/C6H3BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H |

Clé InChI |

FPICNEMRIRJOMZ-UHFFFAOYSA-N |

SMILES |

[C-]#[N+]C1=NC=C(C=C1)Br |

SMILES canonique |

[C-]#[N+]C1=NC=C(C=C1)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects: Isocyano vs. Halogens and Alkoxy Groups

Key Comparisons:

- 5-Bromo-2-methoxy-3-methylpyridine (): Structure: Methoxy (electron-donating) and methyl groups at positions 2 and 3, respectively. Reactivity: Methoxy groups direct electrophilic substitution to specific ring positions, contrasting with the isocyano group’s electron-withdrawing nature. Applications: Preferred in agrochemical synthesis due to stability under acidic conditions .

- 5-Bromo-2-(2-methoxyphenyl)pyridine (): Structure: A bulky 2-methoxyphenyl group at position 2. Reactivity: Steric hindrance limits accessibility for nucleophilic attacks, unlike the smaller isocyano group in 5-Bromo-2-isocyanopyridine. Applications: Used in catalytic asymmetric synthesis for chiral ligand frameworks .

Data Table 1: Substituent-Driven Properties

| Compound | Substituent (Position) | Electron Effect | Key Reactivity | Applications |

|---|---|---|---|---|

| 5-Bromo-2-isocyanopyridine | -NC (2), Br (5) | Strongly EWG | Cross-couplings, ligand synthesis | Pharmaceuticals, coordination complexes |

| 5-Bromo-2-Iodopyridine | I (2), Br (5) | Moderate EWG | Sequential halogen exchange | Biaryl drug intermediates |

| 5-Bromo-2-methoxy-3-methylpyridine | OMe (2), Me (3) | EWG/EDG mix | Electrophilic substitution | Agrochemicals |

Positional Isomerism: Bromine Placement

5-Bromo-2-isocyanopyridine vs. 3-Bromo-5-methoxypyridine ():

- Positional Impact: Bromine at position 5 (target compound) vs. position 3 ().

- Electronic Effects: Bromine at position 5 in the target compound creates a meta-directing effect, while position 3 bromine in 3-Bromo-5-methoxypyridine alters regioselectivity in substitutions.

- Applications: Position 5 bromine is advantageous in meta-substituted drug scaffolds, whereas position 3 bromine is used in ortho-functionalized materials .

Heterocycle Core: Pyridine vs. Pyrimidine

5-Bromo-2-isopropoxypyrimidine ():

- Structural Differences: Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen). Reactivity: Pyrimidines undergo nucleophilic attacks more readily due to additional electron-deficient sites. Applications: Pyrimidine derivatives are common in antiviral agents, while pyridine-based compounds like 5-Bromo-2-isocyanopyridine excel in metal-catalyzed reactions .

Data Table 2: Heterocycle Comparison

| Compound | Core Structure | Nitrogen Atoms | Key Reactivity | Applications |

|---|---|---|---|---|

| 5-Bromo-2-isocyanopyridine | Pyridine | 1 | Cross-couplings, ligand formation | Drug synthesis, catalysis |

| 5-Bromo-2-isopropoxypyrimidine | Pyrimidine | 2 | Nucleophilic substitution | Antiviral agents, nucleotide analogs |

Halogen Variation: Bromine vs. Chlorine/Iodine

5-Bromo-2-chloro-4-methoxypyridine ():

- Halogen Effects: Bromine (larger atomic size, lower electronegativity) vs. chlorine (smaller, higher electronegativity).

- Reactivity: Bromine’s polarizability enhances oxidative addition in cross-couplings compared to chlorine.

- Applications: Brominated analogs are preferred in Pd-catalyzed reactions, while chlorinated derivatives suit SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.